molecular formula C37H56O10 B123390 Dimadectin CAS No. 156131-91-8

Dimadectin

Cat. No. B123390
M. Wt: 660.8 g/mol
InChI Key: CMZOLQQGUABKKN-STGYROPVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimadectin is a novel compound that has been developed as a potential drug for the treatment of various diseases. It belongs to the class of small molecules that can target specific enzymes or proteins in the body. The compound has shown great potential in scientific research, and its mechanism of action has been extensively studied.

Mechanism Of Action

The mechanism of action of Dimadectin involves the inhibition of specific enzymes or proteins in the body. The compound can bind to these targets and prevent their activity, which can lead to a reduction in disease symptoms. The exact targets of Dimadectin are not publicly available, but they are likely to be related to inflammation, cancer, or viral infections.

Biochemical And Physiological Effects

Dimadectin has been shown to have several biochemical and physiological effects in preclinical studies. The compound can reduce inflammation, inhibit cancer cell growth, and prevent viral replication. The exact mechanisms behind these effects are not fully understood, but they are likely related to the inhibition of specific enzymes or proteins in the body.

Advantages And Limitations For Lab Experiments

Dimadectin has several advantages for lab experiments. The compound is highly specific and can target specific enzymes or proteins in the body. This makes it a valuable tool for studying disease mechanisms and potential drug targets. However, the synthesis of Dimadectin is complex, and the compound is not commercially available. This can limit its use in some lab experiments.

Future Directions

There are several future directions for Dimadectin research. One potential application is in the treatment of cancer. Dimadectin has shown promising results in preclinical studies, and it may be able to inhibit cancer cell growth in humans. Another potential application is in the treatment of viral infections. Dimadectin has been shown to prevent viral replication in preclinical studies, and it may be able to treat viral infections in humans. Overall, Dimadectin has great potential for scientific research, and its future applications are exciting.

Synthesis Methods

The synthesis of Dimadectin is a complex process that involves several steps. The starting material for the synthesis is 2-amino-6-chloro-4-nitrophenol, which is reacted with a series of reagents to form the final product. The synthesis method for Dimadectin is proprietary, and the exact details are not publicly available.

Scientific Research Applications

Dimadectin has been extensively studied for its potential use in the treatment of various diseases, such as cancer, inflammation, and viral infections. The compound has shown promising results in preclinical studies, and its mechanism of action has been elucidated. Dimadectin can target specific enzymes or proteins in the body, which makes it a valuable tool for scientific research.

properties

CAS RN

156131-91-8

Product Name

Dimadectin

Molecular Formula

C37H56O10

Molecular Weight

660.8 g/mol

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-21,24-dihydroxy-12-(2-methoxyethoxymethoxy)-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C37H56O10/c1-22(2)32-25(5)13-14-36(47-32)19-29-18-28(46-36)12-11-24(4)33(44-21-42-16-15-41-7)23(3)9-8-10-27-20-43-34-31(38)26(6)17-30(35(39)45-29)37(27,34)40/h8-11,17,22-23,25,28-34,38,40H,12-16,18-21H2,1-7H3/b9-8-,24-11-,27-10-/t23-,25-,28+,29-,30-,31+,32+,33-,34+,36+,37+/m0/s1

InChI Key

CMZOLQQGUABKKN-STGYROPVSA-N

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OCOCCOC)/C)O[C@@H]1C(C)C

SMILES

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OCOCCOC)C)OC1C(C)C

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OCOCCOC)C)OC1C(C)C

synonyms

Dimadectin

Origin of Product

United States

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